

# "4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" vs other sulfonamides in anticancer activity

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## Compound of Interest

Compound Name: 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B185569

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## Anticancer Activity of Sulfonamides: A Comparative Analysis

A comprehensive review of available scientific literature reveals a significant research gap regarding the specific anticancer properties of **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline**. To date, no published studies providing in vitro or in vivo data on its efficacy against cancer cell lines could be identified. However, the broader class of sulfonamide derivatives, including various compounds with piperidine scaffolds, has been extensively investigated for its potential as anticancer agents. This guide provides a comparative overview of the anticancer activity of several notable sulfonamide derivatives, supported by experimental data from published research.

## Comparative Anticancer Activity of Sulfonamide Derivatives

The anticancer potential of various sulfonamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>), a measure of a drug's potency, is a key metric used in these assessments. The table below summarizes the IC<sub>50</sub> values for several sulfonamide compounds, offering a glimpse into their efficacy. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

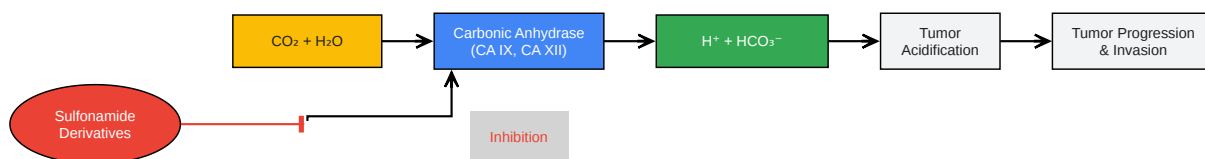
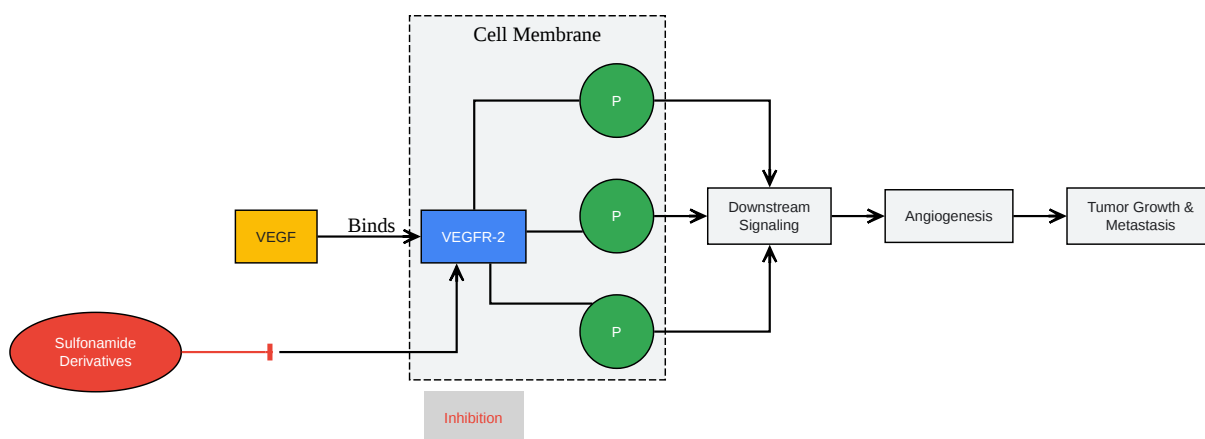
Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 1 (A novel sulfonamide derivative)	HCT-116	3.53	
HepG-2	3.33		
MCF-7	4.31		
2,5-Dichlorothiophene-3-sulfonamide	HeLa	7.2 ± 1.12	[1]
MDA-MB-231	4.62 ± 0.13	[1]	
MCF-7	7.13 ± 0.13	[1]	
N-ethyl toluene-4-sulfonamide	HeLa	10.9 ± 1.01	[1]
MDA-MB-231	19.22 ± 1.67	[1]	
MCF-7	12.21 ± 0.93	[1]	
Compound with quinazoline scaffold (8h)	MCF-7	4.92	
Sorafenib (Reference Drug)	MCF-7	5.47 - 9.18	

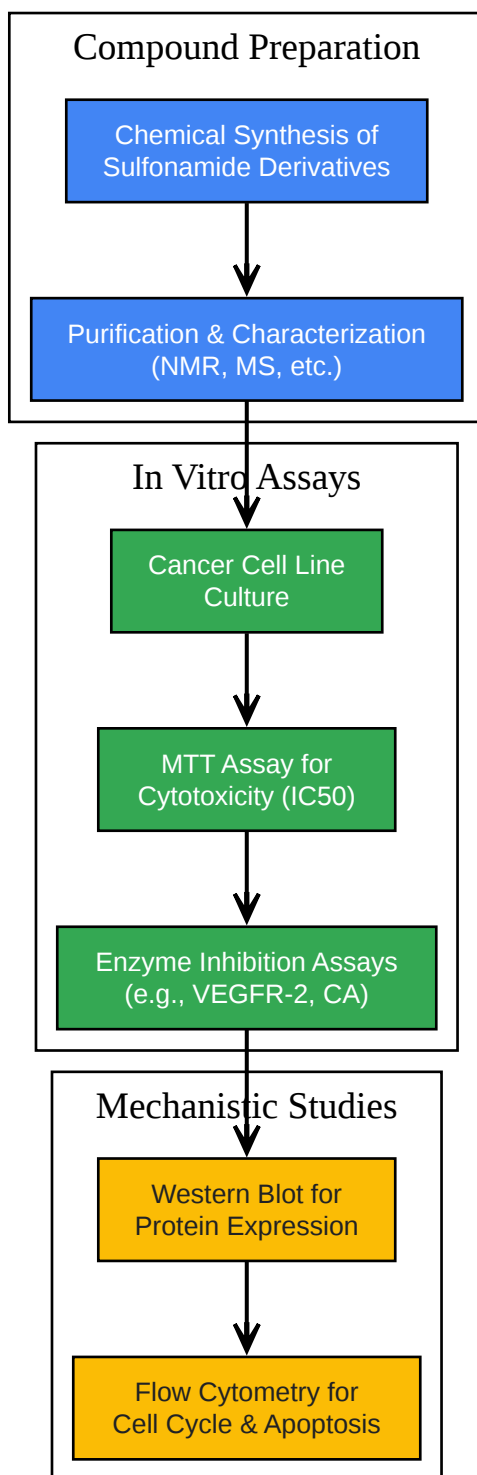
## Mechanisms of Action: Targeting Key Signaling Pathways

Sulfonamide derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes and signaling pathways crucial for cancer cell growth, proliferation, and survival. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrases (CAs).

### VEGFR-2 Inhibition Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, sulfonamides can cut off the tumor's blood supply, leading to cell death.





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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" vs other sulfonamides in anticancer activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185569#4-4-methylpiperidin-1-yl-sulfonyl-aniline-vs-other-sulfonamides-in-anticancer-activity\]](https://www.benchchem.com/product/b185569#4-4-methylpiperidin-1-yl-sulfonyl-aniline-vs-other-sulfonamides-in-anticancer-activity)

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